1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one
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Overview
Description
“1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 2172050-63-2 . It has a molecular weight of 272.12 . The IUPAC name for this compound is 1-(3-bromo-2-fluorobenzyl)pyrrolidin-2-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11BrFNO/c12-9-4-1-3-8(11(9)13)7-14-6-2-5-10(14)15/h1,3-4H,2,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
The compound serves as a key intermediate in the synthesis of various biologically active molecules. A practical example is the synthesis of 2-Fluoro-4-bromobiphenyl, which is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials such as flurbiprofen. The process involves cross-coupling reactions that underscore the importance of halogen-substituted intermediates in facilitating efficient synthesis of complex molecules (Qiu et al., 2009).
Contribution to Medicinal Chemistry
The pyrrolidine scaffold, as found in "1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one," is widely recognized for its versatility in drug discovery. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules, thereby influencing their biological activity. The non-planarity of the pyrrolidine ring, a phenomenon known as "pseudorotation," increases three-dimensional coverage, enhancing target selectivity and contributing to the discovery of novel biologically active compounds (Li Petri et al., 2021).
Neuroprotective and Behavioral Properties
The stereochemistry of compounds based on the pyrrolidin-2-one pharmacophore, similar to the structure , has been studied for its potential in improving the pharmacological profile of central nervous system agents. These studies focus on facilitating memory processes and attenuating the impairment of cognitive functions, indicating the compound's relevance in designing drugs for neurological conditions (Veinberg et al., 2015).
Optoelectronic and Photophysical Applications
Further research into the structural analogs of "this compound" extends into the field of optoelectronic materials. The incorporation of similar heterocyclic scaffolds into π-extended conjugated systems has shown significant promise in the development of novel materials for organic light-emitting diodes (OLEDs), highlighting the compound's potential beyond medicinal applications (Lipunova et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
1-[(3-bromo-2-fluorophenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-1-3-8(11(9)13)7-14-6-2-5-10(14)15/h1,3-4H,2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZDIQQVZQLQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=C(C(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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